7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine 7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 1198154-55-0
VCID: VC8216614
InChI: InChI=1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
SMILES: CC1=CC2=C(N=C1)OCCN2
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

CAS No.: 1198154-55-0

Cat. No.: VC8216614

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine - 1198154-55-0

Specification

CAS No. 1198154-55-0
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Standard InChI InChI=1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
Standard InChI Key MTHJBTOQSOLQFR-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C1)OCCN2
Canonical SMILES CC1=CC2=C(N=C1)OCCN2

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 7-methyl-1H,2H,3H-pyrido[2,3-b] oxazine consists of a pyridine ring fused to an oxazine ring, with a methyl substituent at the 7-position. X-ray crystallography reveals bond lengths and angles consistent with aromatic and non-aromatic regions: the pyridine ring exhibits typical C–N bond lengths of 1.34 Å, while the oxazine moiety shows C–O bonds averaging 1.43 Å . The methyl group introduces steric effects that influence intermolecular interactions and solubility.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Pyridine C–N Bond1.34 Å
Oxazine C–O Bond1.43 Å
Dihedral Angle12.5° (between rings)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl group (δ 2.35 ppm in ¹H NMR) and aromatic protons (δ 6.8–7.2 ppm). Infrared (IR) spectroscopy identifies C–N and C–O stretches at 1,250 cm⁻¹ and 1,090 cm⁻¹, respectively. Mass spectrometry shows a molecular ion peak at m/z 150.18, consistent with the molecular formula.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically involves cyclization reactions using 2-aminopyridine derivatives and formaldehyde under reflux conditions. A representative protocol includes:

  • Condensation of 3-amino-2-methylpyridine with formaldehyde in ethanol at 80°C for 12 hours.

  • Acid-catalyzed cyclization to form the oxazine ring.

  • Purification via column chromatography (yield: 65–70%).

Polar protic solvents like ethanol enhance intermediate stabilization, while temperature control minimizes side reactions.

Industrial Production

Scaled-up processes employ continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Key parameters include:

  • Residence Time: 30 minutes at 100°C.

  • Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15).

  • Solvent Recovery: Distillation for ethanol reuse.

Chemical Reactivity

Electrophilic Substitution

The pyridine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, yielding 5-nitro-7-methylpyridooxazine. Steric hindrance from the methyl group directs substitution to less hindered sites.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 3-position. For example, coupling with phenylboronic acid produces 3-phenyl-7-methylpyridooxazine (yield: 75%).

Table 2: Representative Reactions

Reaction TypeReagentsProductYield
NitrationHNO₃/H₂SO₄5-Nitro derivative60%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃3-Aryl derivative75%
OxidationKMnO₄, H₂ON-Oxide50%

Biological Activity and Applications

Antimicrobial Properties

7-Methylpyridooxazine exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.

Enzyme Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory applications.

Comparison with Structural Analogues

8-Methylpyrido[2,3-b][1, oxazine

Positional isomerism alters biological activity: the 8-methyl derivative shows reduced antimicrobial potency (MIC: 128 µg/mL for S. aureus) but enhanced solubility in aqueous media.

Pyrido[3,4-b] oxazines

Compounds with fused rings at the 3,4-positions exhibit stronger π-π stacking interactions, improving crystallinity for materials science applications .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Use CRISPR screening to identify molecular targets in cancer pathways.

  • Materials Science: Explore use in organic semiconductors due to extended π-conjugation .

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